2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that features a benzoxazole ring, a sulfanyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Sulfanyl Group: The benzoxazole ring can be reacted with a thiol or disulfide compound under appropriate conditions to introduce the sulfanyl group.
Attachment of Fluorophenyl Group: The final step involves the reaction of the intermediate with a fluorophenyl derivative, such as 4-fluorobenzoyl chloride, under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions that are scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring and fluorophenyl group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylthio)-1-phenylethanone
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H10FNO2S |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10FNO2S/c16-11-7-5-10(6-8-11)13(18)9-20-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 |
InChI Key |
ADMZPJDIRBICNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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